2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220031-49-1
VCID: VC3391095
InChI: InChI=1S/C12H24N2O.ClH/c1-4-14(11(15)12(2,3)13)10-8-6-5-7-9-10;/h10H,4-9,13H2,1-3H3;1H
SMILES: CCN(C1CCCCC1)C(=O)C(C)(C)N.Cl
Molecular Formula: C12H25ClN2O
Molecular Weight: 248.79 g/mol

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride

CAS No.: 1220031-49-1

Cat. No.: VC3391095

Molecular Formula: C12H25ClN2O

Molecular Weight: 248.79 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride - 1220031-49-1

Specification

CAS No. 1220031-49-1
Molecular Formula C12H25ClN2O
Molecular Weight 248.79 g/mol
IUPAC Name 2-amino-N-cyclohexyl-N-ethyl-2-methylpropanamide;hydrochloride
Standard InChI InChI=1S/C12H24N2O.ClH/c1-4-14(11(15)12(2,3)13)10-8-6-5-7-9-10;/h10H,4-9,13H2,1-3H3;1H
Standard InChI Key NJSMDXIKAIHPFL-UHFFFAOYSA-N
SMILES CCN(C1CCCCC1)C(=O)C(C)(C)N.Cl
Canonical SMILES CCN(C1CCCCC1)C(=O)C(C)(C)N.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride has the molecular formula C12H25ClN2O with a molecular weight of approximately 248.79 g/mol. The compound is characterized by its amide functional group, with a cyclohexyl ring and an ethyl group attached to the amide nitrogen. The 2-methylpropanamide backbone provides structural rigidity, while the amino group offers potential for hydrogen bonding and further chemical modifications.

The compound exists as a colorless solid at room temperature and exhibits good water solubility, which enhances its utility in various laboratory applications and pharmacological studies. The water solubility also facilitates its formulation in aqueous systems for biological testing, making it an attractive candidate for drug development processes.

Structural Features

The structural features of 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride can be compared with similar compounds documented in chemical databases. For instance, 2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride (CID 56831819) has a similar structure but lacks the 2-methyl group on the propanamide backbone . This structural difference significantly influences the compound's conformational properties and potential biological activities.

The cyclohexyl ring in the compound provides a hydrophobic region that can participate in van der Waals interactions with biological targets. Meanwhile, the amino group acts as a hydrogen bond donor, and the amide carbonyl serves as a hydrogen bond acceptor. These features together create a molecule with diverse interaction capabilities with biological receptors.

Reactivity and Chemical Behavior

Functional Group Reactivity

The reactivity of 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride is primarily dictated by its amino and amide functional groups. Similar aminoamide compounds demonstrate characteristic reaction patterns that likely apply to this compound as well.

The primary amino group typically participates in nucleophilic substitution reactions, allowing for further functionalization of the molecule. This group can undergo:

  • Acylation reactions with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

  • Alkylation with alkyl halides under basic conditions

The amide group, being less reactive than the amino group, provides structural stability to the molecule while still maintaining the capacity for hydrolysis under extreme conditions (strong acid or base, elevated temperatures).

Conformational Analysis

The N-cyclohexyl-N-ethyl amide portion of the molecule presents interesting conformational characteristics. Similar to other N,N-disubstituted amides studied in research on hydantoin-based compounds, this structural arrangement likely exhibits restricted rotation around the C-N bond of the amide . This restricted rotation results in distinct conformational isomers that could influence the compound's behavior in biological systems.

The conformational flexibility of the cyclohexyl ring adds another dimension to the structural complexity of the compound. The chair conformation of cyclohexyl is energetically favored, but ring flipping can occur, potentially affecting how the molecule interacts with biological targets.

Synthesis Methods

Key Considerations in Synthesis

The synthesis of 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride requires careful control of reaction conditions to ensure high yield and purity. Key considerations include:

  • Protection strategy for the amino group to prevent side reactions

  • Choice of coupling reagents to efficiently form the amide bond

  • Purification methods to remove byproducts and unreacted materials

  • Crystallization conditions to obtain the hydrochloride salt in pure form

These factors significantly influence the quality of the final product and its suitability for subsequent applications in research or pharmaceutical development.

Biological Activity and Applications

Research Applications

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride has several potential research applications:

  • As a building block in medicinal chemistry for the development of more complex biologically active molecules

  • In structure-activity relationship studies to understand the influence of specific structural features on biological activity

  • As a potential probe for investigating receptor binding sites and drug-target interactions

  • In comparative studies with structurally similar compounds to identify optimal pharmacophore features

These applications highlight the compound's utility as a valuable tool in chemical and pharmaceutical research.

Structural Comparisons

Related Compounds

Several compounds share structural similarities with 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride. Table 1 presents a comparative analysis of some of these related compounds:

Table 1: Comparison of 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DifferencesCID (if available)
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochlorideC12H25ClN2O248.79Reference compound-
2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochlorideC11H23ClN2O234.76Lacks 2-methyl group56831819
2-amino-N-cyclohexyl-N-ethylpentanamide hydrochlorideC13H27ClN2O262.82Contains pentanamide instead of methylpropanamide71756995
2-Amino-N-cyclohexyl-N-methylpropanamide hydrochlorideC10H21ClN2O220.74Contains methyl instead of ethyl group-

This comparative analysis highlights the subtle structural variations among these compounds, which can significantly influence their chemical and biological properties.

Structure-Activity Relationships

The structure-activity relationships of compounds like 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride typically focus on how modifications to specific structural elements affect biological activity. Key structure-activity considerations include:

Understanding these relationships can guide the rational design of new compounds with enhanced properties for specific applications.

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride typically involves several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the cyclohexyl ring protons, ethyl group, and 2-methyl group. The amino protons would appear as a broad signal, often influenced by exchange processes.

  • Infrared (IR) Spectroscopy: Key absorption bands would include the N-H stretching of the amino group (3300-3500 cm-1), C=O stretching of the amide (1630-1690 cm-1), and various C-H stretching and bending modes.

  • Mass Spectrometry: The compound would exhibit a characteristic fragmentation pattern, with potential fragment ions resulting from cleavage around the amide bond and loss of the amino group.

These spectroscopic methods, combined with elemental analysis, provide definitive identification and purity assessment of the compound.

Crystallographic Data

  • Bond lengths and angles

  • Conformational preferences in the solid state

  • Intermolecular interactions, including hydrogen bonding patterns

  • Crystal packing arrangements

Such data is crucial for understanding structure-property relationships and predicting behavior in various applications.

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